molecular formula C19H17NO2 B4961982 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one

Cat. No.: B4961982
M. Wt: 291.3 g/mol
InChI Key: LTTRMYOQBAGCAY-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chromen-4-one moiety linked to a 3,4-dihydro-1H-isoquinoline structure. Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery and development.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19-16(13-22-18-8-4-3-7-17(18)19)12-20-10-9-14-5-1-2-6-15(14)11-20/h1-8,13H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRMYOQBAGCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=COC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by cyclization and oxidation reactions. The reaction conditions for these steps are generally mild, and the desired products can be obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.

Scientific Research Applications

3-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)chromen-4-one is unique due to its specific combination of the chromen-4-one and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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